molecular formula C14H20FNO B290346 N-(3-fluorophenyl)-2-propylpentanamide

N-(3-fluorophenyl)-2-propylpentanamide

Cat. No. B290346
M. Wt: 237.31 g/mol
InChI Key: GXJWXSUKQRDADV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-2-propylpentanamide, also known as FPPP, is a chemical compound that belongs to the cathinone family. It is a synthetic drug that has been used as a research chemical and has gained popularity among the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-(3-fluorophenyl)-2-propylpentanamide acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into the presynaptic neuron. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can result in increased dopamine signaling. This mechanism of action is similar to that of other drugs such as cocaine and amphetamines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-fluorophenyl)-2-propylpentanamide are still being studied. However, it has been found to increase dopamine release in the brain, which can lead to increased feelings of pleasure and euphoria. It has also been found to increase heart rate and blood pressure, which can be dangerous in high doses.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-fluorophenyl)-2-propylpentanamide in lab experiments is its potential therapeutic applications. It can be used to study the effects of dopamine reuptake inhibition on neurological disorders and pain management. However, one limitation is the potential for abuse and addiction, which can make it difficult to study the long-term effects of N-(3-fluorophenyl)-2-propylpentanamide.

Future Directions

There are several future directions for the study of N-(3-fluorophenyl)-2-propylpentanamide. One area of research is the development of new medications for neurological disorders and pain management based on the mechanism of action of N-(3-fluorophenyl)-2-propylpentanamide. Another area of research is the study of the long-term effects of N-(3-fluorophenyl)-2-propylpentanamide use, including its potential for abuse and addiction. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-(3-fluorophenyl)-2-propylpentanamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(3-fluorophenyl)-2-propylpentanamide involves the condensation of 3-fluorophenylacetone with 2-propylpentanenitrile. This reaction is catalyzed by a base such as potassium carbonate. The resulting product is then purified using chromatographic techniques to obtain pure N-(3-fluorophenyl)-2-propylpentanamide.

Scientific Research Applications

N-(3-fluorophenyl)-2-propylpentanamide has been used as a research chemical in various scientific studies. One of the primary applications of N-(3-fluorophenyl)-2-propylpentanamide is in the field of neuroscience. It has been found to act as a dopamine reuptake inhibitor, which can potentially be used in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). N-(3-fluorophenyl)-2-propylpentanamide has also been studied for its potential analgesic properties, which could be useful in the development of new pain medications.

properties

Molecular Formula

C14H20FNO

Molecular Weight

237.31 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-propylpentanamide

InChI

InChI=1S/C14H20FNO/c1-3-6-11(7-4-2)14(17)16-13-9-5-8-12(15)10-13/h5,8-11H,3-4,6-7H2,1-2H3,(H,16,17)

InChI Key

GXJWXSUKQRDADV-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)NC1=CC(=CC=C1)F

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC(=CC=C1)F

Origin of Product

United States

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